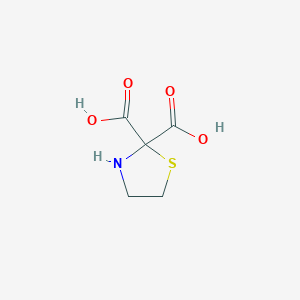

1,3-Thiazolidine-2,2-dicarboxylic acid

Description

Properties

CAS No. |

117413-53-3 |

|---|---|

Molecular Formula |

C5H7NO4S |

Molecular Weight |

177.18 g/mol |

IUPAC Name |

1,3-thiazolidine-2,2-dicarboxylic acid |

InChI |

InChI=1S/C5H7NO4S/c7-3(8)5(4(9)10)6-1-2-11-5/h6H,1-2H2,(H,7,8)(H,9,10) |

InChI Key |

RPOIEESTFRRIGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data of Dicarboxylic Acid Derivatives

Key Differences in Reactivity and Stability

Thermal and Oxidative Stability :

- 1,3-Thiazolidine-2,4-dicarboxylic acid exhibits instability under oxidative conditions, leading to browning, whereas thiodiacetic acid decomposes at elevated temperatures due to weaker C-S bonds .

- Cyclopropane derivatives (e.g., trans-3-methylenecyclopropane-1,2-dicarboxylic acid ) are highly reactive in ring-opening and Diels-Alder reactions due to ring strain .

Synthetic Utility :

- Thiazolidine derivatives are preferred in peptide synthesis for cysteine protection, while cis-4-cyclohexene-1,2-dicarboxylic acid is utilized in polymer chemistry for resin modification .

Solubility and Handling :

- The sodium salt of 1,3-thiazolidine-2,4-dicarboxylic acid offers improved aqueous solubility compared to the free acid, making it suitable for biological applications .

Notes on Discrepancies in Evidence

The provided evidence primarily describes 1,3-thiazolidine-2,4-dicarboxylic acid (CAS: 30097-06-4) rather than the 2,2-dicarboxylic isomer. No direct data on the 2,2-isomer were found in the referenced materials. This analysis assumes the query refers to the 2,4-isomer due to its prevalence in literature.

Q & A

Q. What are the established synthetic routes for 1,3-thiazolidine-2,2-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclization reactions, such as reacting α-haloketones with thiourea derivatives under acidic or basic conditions. For example, highlights the use of thiourea and α-haloketones to form thiazolidine rings, with functionalization steps (e.g., introducing carboxylic acid groups) requiring pH control to avoid side reactions. Yield optimization involves temperature modulation (e.g., 60–80°C) and stoichiometric ratios of reactants (1:1.2 for thiourea:haloketone). Post-synthesis purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate as eluent .

Q. How can researchers characterize the purity and structural integrity of 1,3-thiazolidine-2,2-dicarboxylic acid?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of thiazolidine ring protons (δ 3.5–4.5 ppm) and carboxylic acid groups (δ 10–12 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNOS, theoretical 177.17 g/mol) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 33.89%, H: 3.98%, N: 7.91%, S: 18.10%) .

Q. What are the critical storage conditions to ensure the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, strong oxidizers, or alkaline conditions, as the carboxylic acid groups may undergo decarboxylation or esterification. Stability tests using HPLC over 6 months show >95% purity retention under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of 1,3-thiazolidine-2,2-dicarboxylic acid under varying pH conditions?

- Methodological Answer : Contradictions arise from competing reactions:

- Acidic Conditions : Protonation of the thiazolidine nitrogen enhances electrophilicity, facilitating nucleophilic additions (e.g., with amines).

- Basic Conditions : Deprotonation of carboxylic acids promotes salt formation or ring-opening via hydroxide attack.

To address discrepancies, conduct kinetic studies (UV-Vis monitoring at 260 nm) and isolate intermediates via quenching at specific timepoints. Compare results with computational models (DFT) to validate reaction pathways .

Q. What strategies are effective in improving the compound’s solubility for biological assays without altering its core structure?

- Methodological Answer :

- Co-Crystallization : Use co-formers like 2-ethoxybenzamide () to form hydrogen-bonded cocrystals, enhancing aqueous solubility.

- Salt Formation : React with sodium bicarbonate to generate disodium salts, increasing polarity.

- Solvent Systems : Employ DMSO-water mixtures (≤10% DMSO) for in vitro assays, ensuring minimal cytotoxicity .

Q. How can the compound’s mechanism of action in enzyme inhibition studies be elucidated?

- Methodological Answer : Combine:

- Isothermal Titration Calorimetry (ITC) : To measure binding affinity () and stoichiometry with target enzymes (e.g., dehydrogenases).

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between carboxylic acid groups and enzyme active sites.

- Kinetic Assays : Monitor enzyme activity via spectrophotometry (e.g., NADH depletion at 340 nm) under varying inhibitor concentrations .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity results for 1,3-thiazolidine-2,2-dicarboxylic acid in cellular models?

- Methodological Answer : Discrepancies often stem from:

- Cell Line Variability : Use standardized cell lines (e.g., HEK-293 or HepG2) and control for passage number.

- Compound Purity : Re-test batches with HPLC to confirm >98% purity. Impurities like thiazolidine-2,4-dicarboxylic acid () may skew results.

- Assay Conditions : Optimize serum-free media to prevent protein-binding interference. Validate findings with orthogonal assays (e.g., Western blotting vs. ELISA) .

Experimental Design Considerations

Q. What controls are essential when designing toxicity assays for this compound?

- Methodological Answer : Include:

- Negative Controls : Vehicle-only treatments (e.g., DMSO at assay concentration).

- Positive Controls : Known cytotoxins (e.g., cisplatin) to validate assay sensitivity.

- Metabolic Activity Controls : Use resazurin-based assays to distinguish cytotoxicity from metabolic inhibition.

- Replicate Design : Triplicate wells with independent compound batches to assess batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.